Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-
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Overview
Description
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the benzo(a)heptalen core, followed by the introduction of hydroxyl and methoxy groups. The final step involves the acetamide formation through an amide coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, ®-: The enantiomer of the compound with different stereochemistry.
Benzo(a)heptalen derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The unique combination of functional groups in Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- gives it distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique interactions and activities compared to similar compounds.
Properties
CAS No. |
33530-04-0 |
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Molecular Formula |
C20H21NO6 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(7S)-2,10-dihydroxy-1,3-dimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C20H21NO6/c1-10(22)21-14-6-4-11-8-17(26-2)19(25)20(27-3)18(11)12-5-7-15(23)16(24)9-13(12)14/h5,7-9,14,25H,4,6H2,1-3H3,(H,21,22)(H,23,24)/t14-/m0/s1 |
InChI Key |
VHIVSZXYLQFNPC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)O)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)O)OC |
Origin of Product |
United States |
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